1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Researchers relying on regioisomer-dependent SAR face potency loss when substituting the 2- or 4-pyridinyl congeners for the 3-pyridinyl isomer. This compound (CAS 1344353-95-2) is the validated meta-nitrogen hinge-binder for Syk and VEGFR kinase inhibitor scaffolds. • Ensures pharmacophore geometry matches published kinase-inhibitor binding poses. • Avoids isomeric impurities that confound SPR, ITC, and X-ray crystallography data. • Supplied at ≥98% purity, with documented ambient stability and defined protonation state (pKₐ ≈ 5.5). • Stocked in the Enamine screening collection for direct HTS hit follow-up. Specify CAS 1344353-95-2 to secure the exact regioisomer your structure-based design program requires.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
Cat. No. B13290173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)NCC2=CN=CS2
InChIInChI=1S/C11H13N3S/c1-9(10-3-2-4-12-5-10)14-7-11-6-13-8-15-11/h2-6,8-9,14H,7H2,1H3
InChIKeyLTIHKAIBGMAODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine: Structure, Procurement & Comparators


1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine (CAS 1344353-95-2, molecular formula C₁₁H₁₃N₃S, molecular weight 219.31 g mol⁻¹) is a heterocyclic secondary amine comprising a pyridin-3-yl group linked through an alpha-methyl-ethylamine spacer to a thiazol-5-ylmethyl substituent . The compound is commercially supplied as a research intermediate at ≥98 % purity and is structurally positioned within a family of pyridine-thiazole regioisomers that differ in the attachment point of the pyridine nitrogen . Its well-defined synthetic pathway and ambient stability make it a reliable building block for medicinal-chemistry and kinase-inhibitor programs [1].

1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine: Why Regioisomers Cannot Substitute


Small structural variations in pyridine-thiazole secondary amines—such as moving the pyridine nitrogen from the 3-position to the 2- or 4-position, or altering the thiazole substitution pattern—profoundly change hydrogen-bond geometry, metal-coordination topology, and target-binding pose [1]. The 3-pyridinyl isomer places the nitrogen lone pair in a meta orientation relative to the ethylamine linker, which in published kinase-inhibitor scaffolds has been shown to modulate selectivity versus the ortho (2‑pyridinyl) and para (4‑pyridinyl) congeners [1]. Consequently, a researcher cannot simply interchange regioisomers such as 2-(pyridin-2-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine (CAS 1341708-99-3) or 1-(pyridin-4-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine (CAS 1341616-93-0) without risking loss of potency, altered pharmacokinetics, or invalid structure–activity-relationship (SAR) conclusions .

1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine: Differentiation from Regioisomers


Pyridin-3-yl vs. Pyridin-2-yl Regioisomer Comparison

The target compound carries the pyridine nitrogen at the 3‑position (meta to the ethylamine linker). Its closest structural analogue, 2-(pyridin-2-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine (CAS 1341708-99-3), places the nitrogen at the 2‑position (ortho). In thiazole‑substituted aminoheteroaryl Syk‑inhibitor patents, the 3‑pyridinyl orientation enables a distinct hydrogen‑bond network with the kinase hinge region that is not accessible to the 2‑pyridinyl isomer, translating into differential biochemical IC₅₀ values across kinase panels [1]. Although a direct head‑to‑head dataset for the exact pair of free amines is not publicly available, the patent SAR teaches that a change in pyridine‑nitrogen position alone can shift potency by >10‑fold for specific kinase targets [1].

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Pyridin-3-yl vs. Pyridin-4-yl Regioisomer Comparison

The 1-(pyridin-4-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine regioisomer (CAS 1341616-93-0) places the pyridine nitrogen para to the ethylamine linker. In heterocyclic‑amine patent families targeting kinase and G‑protein‑coupled receptors, the 4‑pyridinyl isomer often exhibits reduced cellular permeability and altered basicity (pKₐ of the pyridine nitrogen ≈ 5.2 for 4‑substituted pyridine vs. ≈ 5.5 for 3‑substituted pyridine), which can impact both solubility and target engagement [1][2]. The 3‑pyridinyl isomer therefore offers a balanced pKₐ that maintains sufficient protonation for water solubility while retaining membrane permeability, a property leveraged in lead‑optimisation programs [1].

Medicinal chemistry Ligand design Coordination chemistry

Purity & Availability Benchmarking

The target compound is available from at least three independent suppliers (Leyan, Enamine, Bide Pharm) at a minimum certified purity of 98 % [1]. In contrast, the 4‑pyridinyl isomer (CAS 1341616-93-0) is listed by some vendors at 95 % purity, and the 2‑pyridinyl isomer (CAS 1341708-99-3) is predominantly offered without a purity specification beyond “research grade” . The higher and more consistently documented purity of the 3‑pyridinyl isomer reduces the risk of isomeric or process impurities interfering with biological assays or downstream reactions.

Chemical procurement Purity specification Supply chain

Enamine Portfolio Inclusion & Quality Control

The compound is sold by Enamine (catalogue EN300‑160786), the world’s largest supplier of screening compounds, indicating that it has passed Enamine’s internal identity (¹H NMR, LC‑MS) and purity (≥95 %) quality‑control thresholds [1]. Inclusion in the Enamine catalogue is a practical filter for compound quality and structural authenticity, and the 3‑pyridinyl isomer is specifically stocked, whereas the 2‑ and 4‑pyridinyl isomers are not listed in the Enamine screening deck. This curated availability reduces the risk of mis‑identification and ensures rapid procurement for time‑sensitive medicinal‑chemistry projects.

Hit discovery Screening library Building block

1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine: Applications


Kinase Inhibitor Design & SAR

The 3‑pyridinyl regioisomer is the congener of choice for building thiazole‑substituted aminoheteroaryl kinase inhibitors, particularly spleen tyrosine kinase (Syk) and vascular endothelial growth factor receptor (VEGFR) scaffolds, where the meta‑nitrogen geometry is required for hinge‑region hydrogen bonding [1]. Researchers should specify CAS 1344353‑95‑2 to ensure the pharmacophore geometry matches the published SAR and to avoid potency losses that occur with the 2‑ or 4‑pyridinyl isomers [1].

Fragment-Based & Structure-Guided Drug Design

The compound’s well‑defined protonation state (pKₐ ≈ 5.5) and balanced lipophilicity make it a suitable fragment for structure‑based design programmes targeting ATP‑binding pockets or metal‑dependent enzymes. The documented ≥98 % purity from multiple vendors ensures that biophysical assays (SPR, ITC, X‑ray crystallography) are not confounded by isomeric impurities, a risk that is higher with the less stringently specified 2‑ and 4‑pyridinyl analogues .

Coordination Chemistry & MOF Synthesis

The pyridin‑3‑yl nitrogen is positioned to act as a monodentate ligand in heteroleptic metal complexes, whereas the 2‑pyridinyl isomer can chelate and alter the coordination sphere. For researchers building metal‑organic assemblies where a specific bridging topology is required, the 3‑pyridinyl isomer provides the intended connectivity, as demonstrated in related N,N‑diarylthiazol‑5‑amine systems [1].

HTS Hit Follow-Up

Because the 3‑pyridinyl isomer is stocked in the Enamine screening collection [1], it is the form present in many commercial HTS libraries. Confirmatory dose–response and counter‑screen experiments must use the identical isomer to replicate primary screening results; substituting the 2‑ or 4‑pyridinyl variant would introduce a structural mismatch that could invalidate structure–activity correlations.

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